(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound that features both an iodo-substituted phenyl ring and a methoxy-substituted phenyl ring connected by a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate iodo-substituted benzaldehyde and methoxy-substituted benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired propenenitrile compound.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an azide would yield an azido derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
Uniqueness
The presence of the iodo group in (2E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile makes it unique compared to its bromine, chlorine, and fluorine analogs
Properties
IUPAC Name |
(E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-19-16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(17)9-7-12/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVVQJZPMQZHW-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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